propan-2-yl 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate
Overview
Description
“Propan-2-yl 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate” is a chemical compound with the CAS Number: 1250348-88-9 . It has a molecular weight of 224.26 and its IUPAC name is isopropyl (4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate . The compound is typically stored at room temperature and is in the form of a powder .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H16N2O3/c1-7(2)16-11(15)5-13-9(4)10(6-14)8(3)12-13/h6-7H,5H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Scientific Research Applications
Generation of Structurally Diverse Libraries
A study by Roman (2013) demonstrated the use of a ketonic Mannich base derived from 2-acetylthiophene as a starting material in various alkylation and ring closure reactions. These processes led to the creation of a structurally diverse library of compounds, including dithiocarbamates, thioethers, and derivatives of pyrazolines, pyridines, and benzodiazepines, showcasing the potential of propan-2-yl derivatives in synthesizing novel chemical entities (Roman, 2013).
Crystal Characterization and Polymorphism
Caira, Alkhamis, and Obaidat (2004) focused on the solid-state characterization of fluconazole derivatives, exploring polymorphism through recrystallization from different solvents, including propan-2-ol. Their work provides insights into the structural dynamics of pharmaceutical compounds and the importance of solvent choice in determining crystal form (Caira, Alkhamis, & Obaidat, 2004).
Catalytic Activities and Synthesis of Complexes
Papernaya et al. (2013) investigated the chemoselective selenoacetalization of 4-formylpyrazoles, leading to the synthesis of novel 2-(pyrazol-4-yl)-1,3-diselenanes. This study illustrates the versatility of pyrazole derivatives in facilitating selective catalytic reactions and synthesizing selenium-containing compounds with potential applications in organic synthesis and catalysis (Papernaya et al., 2013).
Antioxidant Agents and Medicinal Chemistry
Prabakaran, Manivarman, and Bharanidharan (2021) synthesized a series of novel chalcone derivatives starting from a compound structurally related to propan-2-yl 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate. Their findings highlight the compound's role in generating potent antioxidant agents, underlining its importance in developing therapeutics (Prabakaran, Manivarman, & Bharanidharan, 2021).
Multinuclear Complexes and Coordination Chemistry
Kruger, Moubaraki, and Murray (1997) explored the synthesis and magnetism of tetranuclear nickel(II) and copper(II) complexes using an unsymmetrical bis-pentadentate Schiff-base ligand derived from propan-2-ol. Their research into the magnetic and electrochemical properties of these complexes opens up new avenues for their application in materials science and coordination chemistry (Kruger, Moubaraki, & Murray, 1997).
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been reported to interact with a broad range of targets, including various enzymes and receptors .
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, as suggested by a molecular simulation study .
Biochemical Pathways
Compounds with similar structures have been shown to influence a variety of biochemical pathways, leading to a range of biological activities .
Result of Action
Compounds with similar structures have been reported to exhibit a range of biological activities, suggesting that propan-2-yl 2-(4-formyl-3,5-dimethyl-1h-pyrazol-1-yl)acetate may have similar effects .
Action Environment
It is known that factors such as temperature, ph, and the presence of other molecules can influence the action of similar compounds .
Properties
IUPAC Name |
propan-2-yl 2-(4-formyl-3,5-dimethylpyrazol-1-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-7(2)16-11(15)5-13-9(4)10(6-14)8(3)12-13/h6-7H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COQPMFDTWRVXOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)OC(C)C)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.